![molecular formula C13H11N3O3S B3873464 5-[(2-thienylcarbonyl)amino]isophthalamide](/img/structure/B3873464.png)
5-[(2-thienylcarbonyl)amino]isophthalamide
Vue d'ensemble
Description
5-[(2-thienylcarbonyl)amino]isophthalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TPCA-1, and it has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of TPCA-1 involves the inhibition of the activity of the transcription factor NF-κB. This transcription factor is involved in the regulation of inflammatory responses, and its activity is known to be upregulated in a variety of inflammatory diseases. By inhibiting the activity of NF-κB, TPCA-1 is able to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, TPCA-1 has been found to have a variety of other biochemical and physiological effects. For example, TPCA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the ability of TPCA-1 to induce apoptosis in cancer cells. TPCA-1 has also been found to modulate the activity of the immune system, leading to an increase in the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TPCA-1 for lab experiments is its specificity for NF-κB inhibition. Unlike other compounds that inhibit NF-κB activity, TPCA-1 does not affect the activity of other transcription factors, making it a useful tool for studying the specific role of NF-κB in various cellular processes. However, one limitation of TPCA-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on TPCA-1. One area of interest is the development of TPCA-1 derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of TPCA-1 in the treatment of various inflammatory diseases. Finally, there is also interest in using TPCA-1 as a tool to study the role of NF-κB in various cellular processes, including cancer development and immune system function.
Conclusion
In conclusion, TPCA-1 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit the activity of NF-κB has made it a useful tool for studying the role of this transcription factor in various cellular processes. In addition, TPCA-1 has potential therapeutic applications in the treatment of inflammatory diseases and cancer. While there are limitations to the use of TPCA-1 in lab experiments, its specificity for NF-κB inhibition makes it a valuable tool for studying this important transcription factor.
Applications De Recherche Scientifique
TPCA-1 has been found to have a variety of potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases. TPCA-1 has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. This inhibition has been found to reduce inflammation in a variety of animal models, suggesting that TPCA-1 may have potential as a therapeutic agent for the treatment of inflammatory diseases in humans.
Propriétés
IUPAC Name |
5-(thiophene-2-carbonylamino)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c14-11(17)7-4-8(12(15)18)6-9(5-7)16-13(19)10-2-1-3-20-10/h1-6H,(H2,14,17)(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMOCDGILVSLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-fluorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B3873388.png)
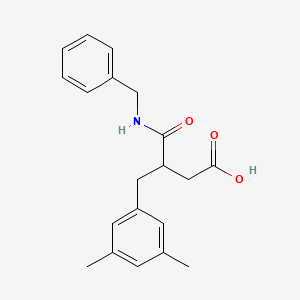
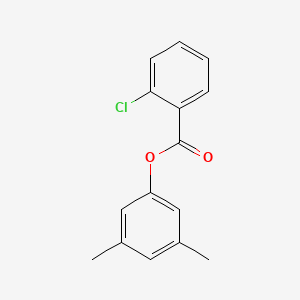
![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3873407.png)
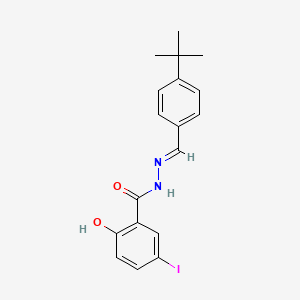
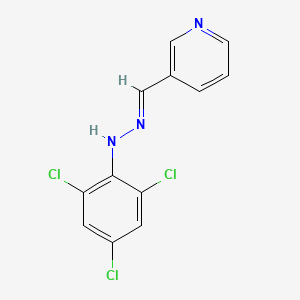
![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873427.png)

amino]methyl}benzoate](/img/structure/B3873432.png)
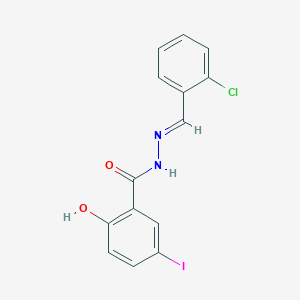
![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)
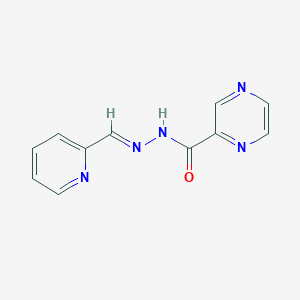
![N-[3-(trifluoromethyl)phenyl]bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873488.png)